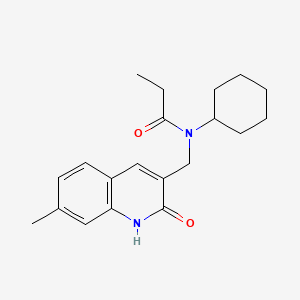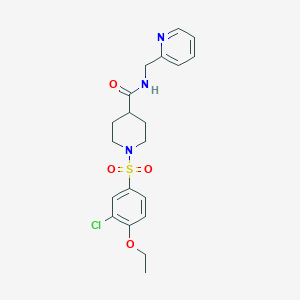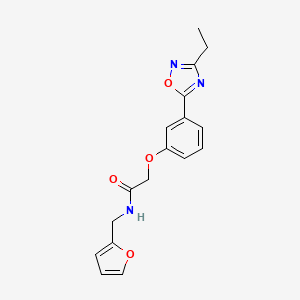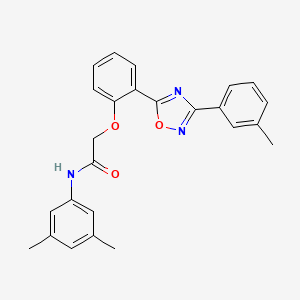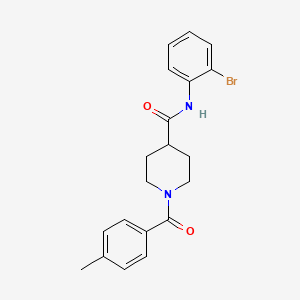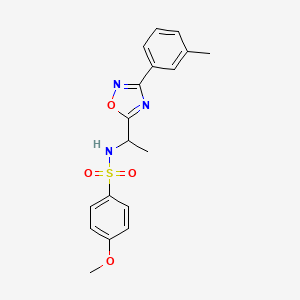
N-(2-Methoxy-5-sulfamoylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-Methoxy-5-sulfamoylphenyl)propanamide” is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.33 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O4S/c1-3-11(14)13-7-8-6-9(18(12,15)16)4-5-10(8)17-2/h4-6H,3,7H2,1-2H3,(H,13,14)(H2,12,15,16) . This indicates the presence of a sulfamoyl group and a methoxy group attached to a phenyl ring, which is further attached to a propanamide group.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.271±0.06 g/cm3 and a predicted pKa of 10.23±0.60 .科学研究应用
N-(2-Methoxy-5-sulfamoylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where this compound has shown promising results as a potential anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been studied for its potential use in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases. Additionally, this compound has been studied for its potential use in inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
作用机制
The mechanism of action of N-(2-Methoxy-5-sulfamoylphenyl)propanamide is based on its ability to inhibit HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to a more condensed chromatin structure, which can result in gene silencing. By inhibiting HDACs, this compound can lead to a more relaxed chromatin structure, which can result in gene activation. This can lead to changes in gene expression that can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease being studied. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory conditions, this compound has been shown to reduce inflammation and improve symptoms.
实验室实验的优点和局限性
The advantages of using N-(2-Methoxy-5-sulfamoylphenyl)propanamide in lab experiments include its ability to selectively inhibit HDACs, its potential therapeutic applications in various diseases, and its relatively low toxicity. However, there are also limitations to using this compound in lab experiments, including its relatively low solubility, its potential for off-target effects, and its complex mechanism of action.
未来方向
There are many future directions for research on N-(2-Methoxy-5-sulfamoylphenyl)propanamide. One area of research is the development of more potent and selective HDAC inhibitors that can be used in the treatment of various diseases. Another area of research is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Additionally, there is a need for more studies on the safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models.
合成方法
The synthesis of N-(2-Methoxy-5-sulfamoylphenyl)propanamide is a complex process that involves several steps. The starting material for the synthesis is 2-methoxy-5-sulfamoylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then treated with N-methylpropan-2-amine to produce the desired product, this compound. The overall yield of the synthesis is around 30%.
安全和危害
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
N-(2-methoxy-5-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-10(13)12-8-6-7(17(11,14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIBCEBVGCSXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701292.png)


